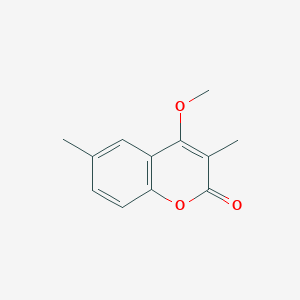

3,6-Dimethyl-4-methoxycoumarin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3,6-Dimethyl-4-methoxycoumarin is a chemical compound with the molecular formula C12H12O3 . It belongs to the coumarin family, which is known for its diverse range of properties and applications .

Synthesis Analysis

The synthesis of coumarin-based compounds like this compound has been studied extensively. For instance, a study on the synthesis of 8-methoxycoumarin-3-carboxamides, which are structurally similar to this compound, was conducted using a versatile synthetic approach .Molecular Structure Analysis

The molecular structure of this compound consists of a coumarin core with two methyl groups at the 3rd and 6th positions and a methoxy group at the 4th position .Scientific Research Applications

Modulation of Cellular Signalling Pathways

Scopoletin, a naturally occurring coumarin similar in structure to 3,6-Dimethyl-4-methoxycoumarin, has been found to have antioxidant, anti-diabetic, hepatoprotective, neuroprotective, and antimicrobial activity through numerous intracellular signaling mechanisms. Its anti-inflammation and anti-tumorigenesis properties are associated with multiple signaling pathways, including NEF2-related NRF-2, apoptosis/p53, NF-κB, autophagy, hypoxia, STAT3, Wnt-β, and Notch signaling. These findings suggest scopoletin's potential as a bioactive compound for treating various diseases (Sakthivel et al., 2021).

Therapeutic Effectiveness in Psoriasis

Psoralens, a class of compounds that includes furocoumarins like bergapten (5-methoxypsoralen), have been documented for their clinical effectiveness in psoriasis treatment using UV radiation (UVA). Bergapten's effectiveness, in particular, suggests its potential for broader applications in dermatological conditions, indicating a promising area for research into similar compounds such as this compound (Wolff & Hönigsmann, 1984).

Pharmacological Activities and Extraction Methods

Scopoletin, another coumarin derivative, has been studied for its various potential pharmacological properties, including antioxidant, antimicrobial, anticancer, anti-inflammation, and neuroprotective aspects. Understanding its biosynthesis, distribution, and extraction techniques can provide insights into the benefits of scopoletin-containing plants for disease prevention and treatment. This suggests a framework for exploring the benefits and applications of this compound in a similar context (Antika et al., 2022).

Role in Drug Metabolism and Enzyme Induction

Cryopreserved primary hepatocytes serve as an in vitro model for evaluating drug metabolism and enzyme induction, crucial for understanding the pharmacokinetics of compounds like this compound. This method provides consistent availability and relevance for human and animal studies, potentially aiding in the assessment of this compound's metabolic pathways and its effects on liver enzymes (Hengstler et al., 2000).

Safety and Hazards

Future Directions

The future directions for the study of 3,6-Dimethyl-4-methoxycoumarin could involve further exploration of its bioactive properties, as suggested by the studies on similar coumarin-based compounds . Additionally, its potential applications in fluorescence characteristics improvement have been suggested .

Properties

IUPAC Name |

4-methoxy-3,6-dimethylchromen-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O3/c1-7-4-5-10-9(6-7)11(14-3)8(2)12(13)15-10/h4-6H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUBFYCNQPDAEKI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC(=O)C(=C2OC)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,4-difluorophenyl)-2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2731896.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide](/img/structure/B2731898.png)

![Tetrazolo[1,5-a]quinoline-5-carboxylic acid](/img/structure/B2731904.png)

![N-(2,4-difluorophenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2731911.png)